molecular formula C17H22N6O B6449555 6-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine CAS No. 2549050-58-8

6-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine

Cat. No. B6449555
CAS RN: 2549050-58-8
M. Wt: 326.4 g/mol
InChI Key: LRLUSDRKRLBALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine (6-COP) is a small molecule that has recently gained attention for its potential applications in scientific research. It has a unique structure that allows it to interact with a variety of biological systems, making it a promising tool for studying a wide range of biological processes. In

Scientific Research Applications

6-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine has a variety of applications in scientific research. It has been used to study the structure and function of proteins, nucleic acids, and other biomolecules. It has also been used to study the effects of various drugs on cellular processes, as well as to study the effects of various environmental factors on cell growth and development. Additionally, this compound has been used to study the effects of various genetic mutations on the structure and function of proteins.

Mechanism of Action

Target of Action

The primary target of this compound is the sigma-2 (σ2) receptor , which was recently identified as the Transmembrane Protein 97 (TMEM97) , also known as MAC30 (Meningioma-associated protein) . This protein plays a crucial role in various diseases and conditions such as Niemann-Pick disease, schizophrenia, neuropathic pain, traumatic brain injury, cancer, drug addiction, and Alzheimer’s disease .

Mode of Action

The compound interacts with the sigma-2 receptor, leading to a series of biochemical reactions. The exact mode of action is still under investigation in numerous laboratories and ongoing clinical trials .

Biochemical Pathways

The sigma-2 receptor is present in the endoplasmic reticulum (ER) and lysosomes where it binds to cholesterol . The interaction of the compound with the sigma-2 receptor can affect these biochemical pathways, leading to downstream effects. The specific pathways and their downstream effects are still being researched .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been evaluated using in vitro ADME assays . The results of these assays can provide insights into the compound’s bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are still under investigation. It has been disclosed that sigma-2 ligands can prevent the synaptotoxic impact of aβ oligomers (aβo, oligomers of aβ42) on neurons by blocking their interactions with neuronal receptors . This suggests that sigma-2 may be a viable therapeutic target for the treatment of Alzheimer’s disease .

Advantages and Limitations for Lab Experiments

The main advantage of using 6-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine in lab experiments is its versatility. It can be used to study a wide range of biological processes, and its unique structure allows it to interact with a variety of biological systems. Additionally, this compound is relatively easy to synthesize and purify, making it an ideal tool for lab experiments. However, this compound is not without its limitations. It is not as stable as some other compounds, and it can be difficult to control its concentration in lab experiments. Additionally, this compound is not as widely used as some other compounds, making it difficult to find reliable sources of information about its properties and applications.

Future Directions

There are a number of potential future directions for 6-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine research. One potential direction is to further explore its potential applications in drug development, such as its ability to modulate the expression of certain genes. Additionally, further research could be done to explore its potential applications in the study of environmental factors and their effects on cell growth and development. Finally, further research could be done to explore the mechanism of action of this compound and to develop more efficient and reliable methods of synthesizing and purifying it.

Synthesis Methods

6-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine is synthesized through a two-step process. The first step involves the reaction of 5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl (COP) with 9-methyl-9H-purine. The reaction occurs at room temperature in the presence of a base, such as sodium hydroxide, and yields this compound as the primary product. The second step involves the purification of the this compound product by recrystallization.

properties

IUPAC Name

cyclobutyl-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-21-10-20-14-15(21)18-9-19-16(14)22-5-12-7-23(8-13(12)6-22)17(24)11-3-2-4-11/h9-13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLUSDRKRLBALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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